tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and a naphthyridine core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
The synthesis of tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group using tert-butyl carbamate, followed by cyclization and functional group transformations to introduce the naphthyridine core . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified naphthyridine derivatives with altered functional groups.
Scientific Research Applications
tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
When compared to similar compounds, tert-Butyl 6-(1-aminocyclobutyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
tert-Butyl carbamate: A simpler compound with a tert-butyl group and a carbamate moiety.
tert-Butyl ((1-aminocyclobutyl)methyl)carbamate: A related compound with a similar aminocyclobutyl group but lacking the naphthyridine core.
tert-Butyl N-[(1-aminocyclobutyl)methyl]carbamate hydrochloride: Another similar compound with a hydrochloride salt form, used in different applications.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 6-(1-aminocyclobutyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-11-4-6-12-13(20)7-8-14(19-12)17(18)9-5-10-17/h7-8H,4-6,9-11,18H2,1-3H3 |
InChI Key |
KAWZEBNSDOUXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CCC3)N |
Origin of Product |
United States |
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